molecular formula C22H16N2O2 B12566714 2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one CAS No. 192513-20-5

2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B12566714
CAS No.: 192513-20-5
M. Wt: 340.4 g/mol
InChI Key: LOPBJDJTVRIXHG-UHFFFAOYSA-N
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Description

2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of anthracene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of anthracene-9-carbaldehyde with 2-aminobenzamide under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone and anthracene derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism by which 2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one exerts its effects involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and cell death . In electronic applications, its photophysical properties are exploited to enhance the efficiency of devices like OLEDs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique combination of the anthracene and quinazolinone moieties, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific reactivity .

Properties

CAS No.

192513-20-5

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-anthracen-9-yl-3-hydroxy-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H16N2O2/c25-22-18-11-5-6-12-19(18)23-21(24(22)26)20-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)20/h1-13,21,23,26H

InChI Key

LOPBJDJTVRIXHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4NC5=CC=CC=C5C(=O)N4O

Origin of Product

United States

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